8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene
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Overview
Description
8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene is a complex polycyclic heterocycle. This compound is notable for its unique structure, which includes multiple fused rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves multiple steps. One common approach is the reaction of substituted 2-ethynylbenzaldehydes with benzenediamines and iodine, which undergoes a tandem reaction to form the desired polycyclic structure . Another method involves the use of Au(I)/Ag(I) cascade reactions for the one-pot synthesis of complex polycyclic heterocycles .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to facilitate the reactions. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
13-butylsulfanyl-8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-[(8-butyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)thio]acetamide:
Uniqueness
8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene stands out due to its unique combination of fused rings and heteroatoms, which confer specific chemical and biological properties.
Properties
CAS No. |
374104-64-0 |
---|---|
Molecular Formula |
C21H27N3S2 |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
8-butyl-13-butylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene |
InChI |
InChI=1S/C21H27N3S2/c1-3-5-11-16-14-9-7-8-10-15(14)17-18-19(26-20(17)24-16)21(23-13-22-18)25-12-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
ODFAHVPUISJZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=NC=N4)SCCCC |
Origin of Product |
United States |
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